5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
Description
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is an organic compound with a molecular formula of C11H12ClNO3 This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a pentanoic acid chain with a ketone group
Properties
IUPAC Name |
5-(3-chloroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZUZWYWFERNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and glutaric anhydride.
Reaction: The 3-chloroaniline undergoes a nucleophilic substitution reaction with glutaric anhydride in the presence of a suitable solvent such as dichloromethane.
Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: Similar structure with a different position of the chlorine atom.
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid: Similar structure with a bromine atom instead of chlorine.
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to its analogs.
Biological Activity
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid (CAS No. 197170-08-4) is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 239.67 g/mol. The presence of the chlorophenyl group is thought to enhance its biological activity by influencing interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- This compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that have shown inhibitory effects on enzymes like glycogen synthase kinase 3 (GSK3) and monoamine oxidase (MAO) .
2. Receptor Interaction
- The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and cellular signaling pathways .
3. Anticancer Properties
- Preliminary studies suggest that this compound may exhibit anticancer activity, possibly through mechanisms that induce apoptosis in cancer cells or inhibit cell proliferation .
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction |
| A549 | 0.048 | Tubulin polymerization inhibition |
| HeLa | 0.403 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound could be a promising candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. A study involving animal models indicated that the compound could reduce neuroinflammation and promote neuronal survival under stress conditions, which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Studies
Study on Neuroprotection in Alzheimer's Disease
A controlled study involving male C57BL/6J mice administered doses of 10 mg/kg/day over periods of 6 and 12 weeks showed a marked decrease in GSK3 activity in the prefrontal cortex, suggesting neuroprotective effects even at low doses .
Cancer Cell Line Studies
Experiments conducted with synthesized derivatives against various cancer cell lines demonstrated IC50 values as low as 0.011 µM against gastric adenocarcinoma cells (SGC-7901), indicating potent anticancer activity through mechanisms involving microtubule dynamics disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
